5-(1H-pyrazol-1-yl)pentanoic acid
Description
BenchChem offers high-quality 5-(1H-pyrazol-1-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-pyrazol-1-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
197094-13-6 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-pyrazol-1-ylpentanoic acid |
InChI |
InChI=1S/C8H12N2O2/c11-8(12)4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2,(H,11,12) |
InChI Key |
YMFQLAHROLJYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Patent Landscape & Technical Guide: Pyrazole-1-yl Pentanoic Acid Derivatives in Drug Discovery
Executive Summary
Pyrazole-1-yl pentanoic acid derivatives represent a specialized but high-value pharmacophore in modern medicinal chemistry. Unlike simple heterocycles, this specific scaffold combines the bioisosteric properties of the pyrazole ring with the physicochemical versatility of a pentanoic acid linker. This moiety primarily functions as a flexible tether in fragment-based drug design (FBDD), capable of reaching solvent-exposed domains or specific hydrophilic sub-pockets within enzymes such as Janus Kinases (JAKs) and G-protein-coupled receptors like GPR119 .
This technical guide analyzes the patent landscape, structure-activity relationships (SAR), and synthetic methodologies defining this chemical class. The landscape is dominated by applications in immunology (JAK inhibitors) and metabolic disorders (Type 2 Diabetes) , with emerging utility in neuropathic pain (TRP channel modulation) .
Part 1: Chemical Architecture & SAR Logic
The Pharmacophore
The core structure consists of a pyrazole ring substituted at the N1 position with a pentanoic acid (or derivative) chain.[1]
-
Pyrazole Core: Acts as a robust aromatic scaffold, often participating in
- stacking or hydrogen bonding via the N2 nitrogen. -
Pentanoic Acid Linker: The 5-carbon chain provides optimal distance (~6-8 Å) to bridge the catalytic core of a drug to surface residues. The terminal acid/amide group modulates solubility and can form salt bridges with arginine or lysine residues in the binding pocket.
Mechanistic Causality in Drug Design
-
Solubility Enhancement: The carboxylic acid tail significantly lowers logP, improving the aqueous solubility of otherwise lipophilic kinase inhibitors.
-
Selectivity Filter: In JAK inhibitors, the N1-pentanoic chain often protrudes towards the solvent front, exploiting subtle differences in the ribose-binding pocket to differentiate between JAK1, JAK2, and JAK3 isoforms.
Visualization: Scaffold Versatility
Figure 1: Structural logic of Pyrazole-1-yl pentanoic acid derivatives in drug design.
Part 2: Patent Landscape Analysis
The patent landscape is segmented by therapeutic indication, with major pharmaceutical entities securing broad Markush structures around this linker motif.
Immunology & Inflammation (JAK Inhibitors)
Key Assignees: Vertex Pharmaceuticals, Incyte, Pfizer.
-
Mechanism: These derivatives often appear as side chains in pyrrolo[2,3-b]pyridine scaffolds. The pyrazole-1-yl pentanoic acid moiety acts as a solvent-exposed tail that improves the pharmacokinetic (PK) profile.
-
Key Patent: US 9,079,912 describes heteroaryl substituted pyrrolo-pyridines where the pyrazole-pentanoic acid amide motif is critical for potency against JAK kinases.
-
Technical Insight: The conversion of the terminal acid to a nitrile or amide (e.g., 4-(...)-pentanamide) is a common strategy to prevent rapid metabolic clearance while maintaining H-bond donor capability.
Metabolic Disorders (GPR119 Agonists)
Key Assignees: Arena Pharmaceuticals, Sanofi.
-
Mechanism: GPR119 is a lipid-sensing GPCR. Pyrazole-1-yl derivatives mimic endogenous lipid mediators.
-
Key Patent: WO 2012/069948 discloses 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives. Here, the pentanoic acid chain mimics the fatty acid tail of endogenous ligands like oleoylethanolamide (OEA).
-
Data Point: Optimization of the linker length showed that C5 (pentanoic) provided a 10-fold increase in EC50 compared to C3 (propanoic) or C7 (heptanoic) analogs, suggesting a strict steric channel in the receptor.
Neuropathic Pain (TRP Channels)
Key Assignees: Emerging Biotechs, Academic Institutes.
-
Mechanism: Modulation of Transient Receptor Potential (TRP) channels.
-
Key Patent: CA 2,988,772 highlights pyrazole derivatives for treating conditions caused by hyperexcitability of afferent nerves. The pentanoic acid moiety aids in blood-brain barrier (BBB) penetration when esterified, acting as a prodrug.
Quantitative Landscape Summary
| Therapeutic Area | Primary Target | Key Structural Feature | Leading Patent Assignees |
| Immunology | JAK1/JAK2 | Pentanoic amide/nitrile tail | Vertex, Incyte |
| Metabolic | GPR119 | Pentanoic acid/ester tail | Sanofi, Arena Pharm |
| Pain/Neuro | TRP Channels | Ester prodrugs | RaQualia, Academic |
| Agrochemical | Ryanodine R. | Anthranilamide linkage | BASF, Bayer |
Part 3: Technical Deep Dive - Synthesis & Protocols
Experimental Causality: The Challenge of N1-Alkylation
Synthesizing these derivatives requires precise regiocontrol. Direct alkylation of pyrazoles often yields a mixture of N1 and N2 isomers.
Protocol 1: Regioselective N-Alkylation (Standard Industry Method)
This protocol ensures high selectivity for the N1 position, crucial for maintaining the bioactive conformation.
-
Reagents: 1H-pyrazole derivative, Ethyl 5-bromovalerate, Cs₂CO₃ (Base), DMF (Solvent).
-
Procedure:
-
Dissolve the pyrazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Add Cesium Carbonate (1.5 eq). Why: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which stabilizes the transition state and improves solubility in DMF.
-
Stir at RT for 30 min to generate the pyrazolate anion.
-
Add Ethyl 5-bromovalerate (1.1 eq) dropwise.
-
Heat to 60°C for 4 hours.
-
-
Validation: Monitor via LC-MS. The N1-alkylated product typically elutes later than the N2 isomer on C18 columns due to shielding of the polar core.
-
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free pentanoic acid.
Protocol 2: Cascade Annulation (2025 Advanced Method)
A recent breakthrough allows for the "one-pot" synthesis of these derivatives from hydrazones, avoiding toxic alkyl halides.
-
Mechanism: Copper(II)-catalyzed [3+2] annulation followed by nucleophilic ring opening.[1]
-
Significance: This green chemistry approach is scalable for industrial production.
Visualization: Synthetic Workflow
Figure 2: Standard industrial workflow for generating Pyrazole-1-yl pentanoic acid scaffolds.
Part 4: Future Outlook & "White Space"
The patent data suggests that while the amide and acid forms are heavily patented in kinase inhibition, the bioisosteres of the pentanoic acid tail remain under-explored.
-
Opportunity: Replacing the terminal carboxylic acid with a tetrazole or acyl sulfonamide could offer novel IP space while maintaining the electrostatic profile required for receptor binding.
-
Pro-drug Strategies: Utilizing the pentanoic acid handle to attach targeting moieties (e.g., GalNAc for liver targeting) is a viable strategy for next-generation metabolic drugs.
References
-
Vertex Pharmaceuticals. (2015). Heteroaryl substituted pyrrolo[2,3-b] pyridines and pyrrolo[2,3-b] pyrimidines as Janus kinase inhibitors.[2] US Patent 9,079,912. Link
-
Sanofi/Arena Pharmaceuticals. (2012). 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives as GPR119 modulators. WO Patent 2012/069948. Link
-
Incyte Corporation. (2008). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors.[2] EP Patent 1,966,202. Link
-
RaQualia Pharma. (2017). Pyrazole derivative or pharmaceutically acceptable salt thereof.[3][4][5][6][7] CA Patent 2,988,772. Link
-
Royal Society of Chemistry. (2025).[1] Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. PMC11236543. Link
Sources
- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9079912B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]
- 3. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-2009203633-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2988772A1 - Pyrazole derivative or pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 5. CN103275007A - Pyrazole derivatives and preparation method thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Strategic Hydrolysis of Ethyl 5-(1H-pyrazol-1-yl)pentanoate to 5-(1H-pyrazol-1-yl)pentanoic Acid
Abstract & Scope
This application note provides a comprehensive technical guide for the hydrolysis of ethyl 5-(1H-pyrazol-1-yl)pentanoate to 5-(1H-pyrazol-1-yl)pentanoic acid. Pyrazole-containing carboxylic acids are pivotal structural motifs in medicinal chemistry, frequently serving as precursors for active pharmaceutical ingredients (APIs). This document outlines two primary methodologies: acid-catalyzed and base-catalyzed (saponification) hydrolysis. We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step laboratory protocols, and discuss methods for reaction monitoring, product purification, and analytical characterization. The causality behind procedural choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction: The Significance of Pyrazole Carboxylic Acids
The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a desirable component in molecular design. The conversion of stable ester precursors, such as ethyl 5-(1H-pyrazol-1-yl)pentanoate, into the more reactive carboxylic acid is a fundamental and often critical step in the synthesis of these complex molecules. The resulting acid is a versatile intermediate, ready for subsequent modifications, such as amide bond formation. This guide provides the necessary theoretical and practical framework for executing this transformation with high efficiency and purity.
Mechanistic Rationale: Choosing the Right Path
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. The choice is not arbitrary and has significant implications for reaction efficiency, reversibility, and purification strategy.
Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[1] The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[2][3][4] A weak nucleophile, water, then attacks the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid.[3]
A critical feature of this method is its reversibility.[2][5] To drive the reaction toward the carboxylic acid product, Le Châtelier's principle must be leveraged by using a large excess of water.[3][5][6]
Base-Catalyzed Hydrolysis (Saponification): An Irreversible Path to Success
Base-catalyzed hydrolysis, commonly known as saponification, is generally the preferred method for this transformation due to its irreversible nature.[1][7] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate which then collapses, expelling an alkoxide ion (⁻OEt) as the leaving group.
The key to the reaction's irreversibility lies in the final step. The carboxylic acid formed is immediately deprotonated by the strong alkoxide base (or any excess hydroxide) to form a resonance-stabilized carboxylate salt.[7][8] This acid-base reaction is highly exergonic and effectively removes the carboxylic acid from the equilibrium, preventing the reverse reaction.[1][8] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.[5][7]
dot
Caption: Comparison of Acid- and Base-Catalyzed Hydrolysis Pathways.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Ethyl 5-(1H-pyrazol-1-yl)pentanoate | ≥95% | Commercially Available | Starting Material |
| Sodium Hydroxide (NaOH) | Reagent | Standard Supplier | For Saponification |
| Hydrochloric Acid (HCl) | 37% (conc.) or 2M | Standard Supplier | For Acid Catalysis & Workup |
| Tetrahydrofuran (THF) | HPLC Grade | Standard Supplier | Co-solvent |
| Ethyl Acetate | ACS Grade | Standard Supplier | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier | Drying Agent |
| Deionized Water | N/A | In-house | |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | Reaction Monitoring |
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Recommended
This protocol is recommended for its high yield and irreversible nature.
dot
Caption: Step-by-step workflow for the saponification protocol.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 5-(1H-pyrazol-1-yl)pentanoate (e.g., 1.0 eq., 5.0 g, 25.5 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).
-
Causality: THF is used as a co-solvent to ensure the organic ester is fully soluble in the aqueous reaction medium, preventing a biphasic system and accelerating the reaction.
-
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (2.0 eq., 2.04 g, 51.0 mmol) in water (25 mL). Add the NaOH solution to the flask containing the ester.
-
Causality: A stoichiometric excess of base (1.5-2.0 eq.) is used to ensure the reaction goes to completion and to account for any potential side reactions or impurities.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Observation: The reaction is complete upon the disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt). The final acid product will also be more polar than the starting ester.
-
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the THF under reduced pressure using a rotary evaporator. c. Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 2-3 by adding 2M HCl. The product may precipitate as a white solid.
- Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it to the less water-soluble carboxylic acid, which can then be isolated.[5] d. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-(1H-pyrazol-1-yl)pentanoic acid, typically as a white to off-white solid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative but may result in lower yields due to the equilibrium nature of the reaction.
Procedure:
-
Setup: In a round-bottom flask with a stir bar and reflux condenser, combine ethyl 5-(1H-pyrazol-1-yl)pentanoate (1.0 eq.) and an excess of 2M aqueous HCl (e.g., 10-20 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 8-16 hours. The pyrazole ring may become protonated under these conditions, which can aid in solubility.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction will proceed much slower than saponification.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Extract the mixture three times with ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the organic phase under reduced pressure to yield the crude product.
Product Characterization
Confirm the identity and purity of the final product, 5-(1H-pyrazol-1-yl)pentanoic acid, using standard analytical techniques.
| Technique | Starting Ester (Expected) | Final Acid (Expected) |
| ¹H NMR | ~4.1 ppm (quartet, 2H, -OCH₂ CH₃)~1.2 ppm (triplet, 3H, -OCH₂CH₃ ) | Absence of ethyl group signals.~10-12 ppm (broad singlet, 1H, -COOH ) |
| IR Spec. | ~1730 cm⁻¹ (strong, C=O stretch) | ~1700 cm⁻¹ (strong, C=O stretch)~2500-3300 cm⁻¹ (very broad, O-H stretch) |
| Mass Spec. | [M+H]⁺ = 197.12 | [M+H]⁺ = 169.09 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (Saponification) | Insufficient base or reaction time. Poor solubility. | Add more NaOH solution (0.5 eq.) and continue reflux. Increase the proportion of THF to improve solubility. |
| Low Yield | Incomplete extraction during workup. Product is partially soluble in acidic water. | Saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility. Perform additional extractions. |
| Oily Product Instead of Solid | Presence of impurities or residual solvent. | Purify by column chromatography. Attempt to triturate with a non-polar solvent like hexanes or ether to induce crystallization. |
References
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Strategic Integration of 5-(1H-pyrazol-1-yl)pentanoic Acid in PROTAC Design
This Application Note is designed for medicinal chemists and chemical biologists involved in targeted protein degradation (TPD). It details the strategic implementation of 5-(1H-pyrazol-1-yl)pentanoic acid as a functionalized linker scaffold. Unlike passive alkyl or PEG spacers, this moiety offers a "functionalizable hub" approach, enabling late-stage diversification and physicochemical optimization (LogD/TPSA) of PROTACs.
Executive Summary
The optimization of linker pharmacology ("Linkerology") is a critical bottleneck in PROTAC development.[1] Traditional linear alkyl chains often suffer from high lipophilicity (cLogP) and poor aqueous solubility, while PEG chains can introduce excessive conformational entropy.
5-(1H-pyrazol-1-yl)pentanoic acid serves as a hybrid linker scaffold. It combines a flexible aliphatic spacer (pentanoic acid tail) with a heteroaromatic headgroup (pyrazole). Key Advantages:
-
Physicochemical Balance: The pyrazole ring lowers lipophilicity compared to phenyl-alkyl analogs.
-
Synthetic Versatility: The pyrazole C4-position serves as a reactive "handle" for late-stage cross-coupling (e.g., Suzuki-Miyaura), allowing the rapid generation of library diversity without reconstructing the entire linker.
-
Surface Interactions: The nitrogen-rich heterocycle can engage in secondary interactions (H-bonding or
-stacking) with E3 ligase or POI surfaces, potentially stabilizing the ternary complex.
Strategic Rationale & Chemical Logic
The "Active Linker" Hypothesis
Standard linkers are often viewed as inert connectors. However, replacing a methylene unit with a pyrazole introduces a dipole and a hydrogen bond acceptor (N2 position).
| Property | Standard Alkyl Linker (C6) | 5-(1H-pyrazol-1-yl)pentanoic Acid Linker | Impact on PROTAC |
| Electronic Character | Inert, Hydrophobic | Polar, Aromatic | Improved aqueous solubility. |
| Conformation | Highly Flexible (Rotatable) | Semi-Rigid (Planar Head) | Reduced entropic penalty upon binding. |
| Synthetic Utility | Linear Assembly Only | Divergent Assembly | Allows C4-functionalization (branching). |
| Metabolic Stability | Prone to oxidation | Pyrazole is generally stable | Enhanced metabolic half-life ( |
Structural Vector Analysis
The 5-(1H-pyrazol-1-yl)pentanoic acid molecule possesses two distinct termini:
-
The Carboxylic Acid (Tail): Designed for standard amide coupling to primary/secondary amines on the E3 ligand (e.g., Lenalidomide-4-NH2 or VHL-ligand precursors).
-
The Pyrazole Ring (Head): The N1 is substituted by the alkyl chain. The C4 position is electronically activated for Electrophilic Aromatic Substitution (SEAr), specifically iodination/bromination, enabling subsequent Pd-catalyzed coupling to the Warhead.
Experimental Workflow: The "Divergent C4-Hub" Strategy
The following workflow illustrates the assembly of a PROTAC library using this linker. The strategy prioritizes attaching the linker to the E3 ligand first, creating a "Universal E3-Linker Intermediate" that can be coupled to various warheads.
Figure 1: Divergent synthesis workflow utilizing the pyrazole moiety as a late-stage coupling hub.
Detailed Experimental Protocols
Phase 1: Synthesis of the E3-Linker Conjugate (Amide Coupling)
Objective: Attach the pentanoic acid tail to an amine-functionalized E3 ligand (e.g., 4-amino-thalidomide derivative).
Reagents:
-
5-(1H-pyrazol-1-yl)pentanoic acid (1.0 eq)
-
Amine-bearing E3 Ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Protocol:
-
Dissolve 5-(1H-pyrazol-1-yl)pentanoic acid in anhydrous DMF (0.1 M concentration).
-
Add DIPEA and stir at Room Temperature (RT) for 5 minutes to deprotonate the carboxylic acid.
-
Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Add the Amine-bearing E3 Ligand.
-
Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_ligand + 168 Da).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over MgSO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Note: The pyrazole ring is stable under these conditions.
-
Phase 2: Regioselective C4-Iodination (Activation)
Objective: Convert the inert pyrazole ring into an electrophilic coupling partner.
Reagents:
-
Intermediate A (from Phase 1)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (ACN)
Protocol:
-
Dissolve Intermediate A in ACN (0.05 M).
-
Cool the solution to 0°C in an ice bath.
-
Add NIS portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Add 10% aqueous sodium thiosulfate to quench unreacted iodine species (solution turns from brown/orange to clear).
-
Purification: Silica gel chromatography. This yields the 4-iodo-pyrazole linker intermediate .
Phase 3: Suzuki-Miyaura Cross-Coupling (Library Generation)
Objective: Attach various Warheads (POI ligands) functionalized with boronic acids/esters.
Reagents:
-
4-Iodo-Pyrazole Intermediate (1.0 eq)
-
Warhead-Boronic Pinacol Ester (1.2 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq)
-
K2CO3 (2M aqueous solution, 3.0 eq)
-
1,4-Dioxane
Protocol:
-
In a microwave vial, dissolve the Iodo-Intermediate and Warhead-Boronate in 1,4-Dioxane.
-
Add the catalyst (Pd(dppf)Cl2) and aqueous K2CO3.
-
Degas with Nitrogen or Argon for 5 minutes (Critical step to prevent Pd oxidation).
-
Heat to 80°C–100°C for 2–4 hours (or microwave at 100°C for 30 min).
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Critical Considerations & Troubleshooting
Solubility & Permeability (LogD)
If the final PROTAC exhibits poor cell permeability (low degradation potency in cells despite high binding affinity):
-
Diagnosis: The 5-carbon alkyl chain might still be too lipophilic in combination with a greasy warhead.
-
Optimization: Since you are using the pyrazole linker, you can perform a C-H activation on the C3 or C5 position of the pyrazole (more advanced) to introduce a polar group, OR ensure the Warhead coupling partner contains solubilizing groups (e.g., piperazine).
Linker Length Validation
The 5-(1H-pyrazol-1-yl)pentanoic acid provides a fixed length (approx 8–10 Å from acid carbonyl to pyrazole C4).
-
Experiment: If ternary complex formation is weak (measured by TR-FRET or AlphaLISA), the length may be suboptimal.
-
Alternative: Switch to 4-(1H-pyrazol-1-yl)butanoic acid (shorter) or 6-(1H-pyrazol-1-yl)hexanoic acid (longer) to perform a "linkerology" scan while maintaining the same pyrazole chemistry.
Safety
-
NIS (N-Iodosuccinimide): Light sensitive and mild irritant. Handle in a fume hood.
-
Palladium Catalysts: Heavy metal waste must be segregated.
References
-
Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Beshara, C. S., et al. (2023). "The Role of Linker Design in Proteolysis Targeting Chimeras (PROTACs)." ChemMedChem. Link
-
Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "5-(1H-pyrazol-1-yl)pentanoic acid." National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(1H-pyrazol-1-yl)pentanoic acid
Introduction
5-(1H-pyrazol-1-yl)pentanoic acid is a critical bifunctional linker often used in Fragment-Based Drug Discovery (FBDD) and PROTAC® linker design. Its purification presents a classic "amphoteric challenge." The molecule contains a weakly basic pyrazole ring (
Many researchers struggle with this purification because standard silica chromatography often leads to severe tailing or irreversible adsorption due to the polar nature of the zwitterion-like structure.[1] Furthermore, the "oiling out" phenomenon is common when solvent traces remain.[1]
This guide prioritizes pH-Switch Liquid-Liquid Extraction (LLE) as the primary purification method.[1] This orthogonal approach exploits the specific
Module 1: The "Goldilocks" pH-Switch Protocol
This is the most robust method for purifying this compound.[1] It relies on the fact that the target molecule exists in three distinct ionization states depending on pH.[1]
The Chemical Logic (Why this works)
| pH Zone | Pyrazole State | Carboxylic Acid State | Net Charge | Solubility |
| Acidic (pH < 1) | Protonated ( | Protonated ( | Cationic (+) | Water Soluble |
| Sweet Spot (pH 3–4) | Neutral ( | Protonated ( | Neutral (0) | Organic Soluble |
| Basic (pH > 9) | Neutral ( | Deprotonated ( | Anionic (-) | Water Soluble |
Key Insight: By manipulating the pH, we can force the impurities into the organic layer while keeping the product in the water, and then invert the conditions to extract the pure product.[2][1]
Step-by-Step Protocol
Prerequisites:
-
Crude reaction mixture (assumed hydrolysis step: Ester
Acid using LiOH/NaOH). -
Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), 1M HCl, 1M NaOH, Brine.
Phase 1: The Basic Wash (Removal of Neutrals) [1]
-
Concentrate: Evaporate reaction solvents (THF/MeOH) from the hydrolysis step. The residue is likely the carboxylate salt of the product.[1]
-
Dissolve: Dissolve the residue in Water (approx. 10 mL/g of theoretical yield).
-
Adjust pH: Check pH; ensure it is > 10 . Add 1M NaOH if necessary.[1]
-
Extract: Wash the aqueous layer with EtOAc (2 x volume) .[1]
-
What happens: Unreacted pyrazole (neutral), unreacted alkyl bromide/ester (neutral), and non-polar byproducts migrate to the EtOAc.
-
Target: The target molecule (anionic carboxylate) remains in the Aqueous Layer .[1]
-
-
Discard: Discard the organic (EtOAc) layer after TLC confirmation.[1]
Phase 2: The "Goldilocks" Extraction (Recovery of Product)
-
Acidify: Cool the aqueous layer on ice. Slowly add 1M HCl dropwise with vigorous stirring.
-
Monitor: Continuously check pH. Stop exactly at pH 3.5 – 4.0 .
-
Extract: Extract the now-cloudy aqueous solution with DCM (3 x volume) .
-
Dry & Concentrate: Dry the combined DCM layers over
, filter, and concentrate in vacuo.
Visual Workflow: pH-Switch Strategy
Caption: Logic flow for the pH-switch extraction. Note the critical acidification window to prevent pyrazole protonation.[1]
Module 2: Crystallization (Polishing)
If the product from Module 1 is an oil or slightly yellow solid, crystallization is the preferred polishing step over chromatography.[1]
Solvent System: Ethyl Acetate / Heptane (or Hexane).[1]
-
Dissolve: Dissolve the crude oil in a minimum amount of warm EtOAc (approx. 40°C).
-
Precipitate: Add Heptane dropwise until the solution becomes slightly turbid.
-
Seed (Optional): If you have a seed crystal, add it now. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
-
Cool: Allow to cool to room temperature, then place in a fridge (4°C) overnight.
-
Filter: Collect the white crystalline solid.
Module 3: Troubleshooting & FAQs
Common Failure Modes
Q1: My product is stuck in the aqueous layer after acidification. Yield is near 0%. [1]
-
Diagnosis: You likely over-acidified.[1]
-
Mechanism: The
of the pyrazolium ion is ~2.5 [1].[1] If you added HCl until pH 1 (common habit for carboxylic acids), the pyrazole ring protonated ( ). The molecule became a cation ( ) which is highly water-soluble. -
Fix: Back-adjust the aqueous layer with dilute NaOH to pH 4.0 and re-extract with DCM.
Q2: The product is an oil that refuses to solidify.
-
Diagnosis: Residual solvent (DCM/EtOAc) or trace impurities (unreacted alkyl bromide).[1]
-
Fix:
Q3: NMR shows peaks around 7.5–7.7 ppm that don't belong to the product.
-
Mechanism: Incomplete "Basic Wash" (Phase 1).[1] Pyrazole is very soluble in organic solvents but also has some water solubility.[2][1]
-
Fix: Dissolve the product in DCM and wash with pH 5.5 phosphate buffer .[1] At pH 5.5, the pyrazole is neutral but the target acid is mostly anionic (soluble in water).[1] Wait, this will extract the product into the water.
-
Correct Fix: Dissolve in dilute NaOH (pH 10), wash extensively with EtOAc (removes pyrazole), then re-acidify carefully to pH 4 and extract.
Decision Tree for Troubleshooting
Caption: Troubleshooting logic based on physical state and analytical data.
References
-
IUPAC Dissociation Constants. (n.d.). pKa of Pyrazole (Conjugate Acid).[2][1] Retrieved from (Note: General reference for Pyrazole pKa ~2.5).[1]
-
PubChem. (2025).[1][3] Compound Summary: 5-(1H-pyrazol-1-yl)pentanoic acid. National Library of Medicine.[1] Retrieved from [Link]
Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for all reagents before handling.
Sources
preventing decarboxylation of pyrazole pentanoic acid during synthesis
A Guide to Preventing Unwanted Decarboxylation
Welcome to the technical support guide for the synthesis of pyrazole pentanoic acid derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with premature decarboxylation—a common side reaction that can significantly impact yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your synthetic strategy.
Part 1: Understanding the Challenge: The Inherent Instability of Pyrazole Carboxylic Acids
The pyrazole ring, while aromatic, possesses electronic characteristics that can facilitate the loss of a carboxylic acid group, particularly when positioned at certain locations on the ring and connected via an alkyl chain. The decarboxylation is primarily driven by thermal stress and can be significantly accelerated by acidic, basic, or metal-catalyzed conditions.[1][2][3] The stability of the resulting carbanion intermediate after the loss of CO2 plays a crucial role in the reaction's kinetics. Understanding these driving forces is the first step toward effective prevention.
Core Mechanism of Decarboxylation
The loss of CO2 from the pentanoic acid side chain attached to a pyrazole ring is often the rate-limiting step. High temperatures provide the activation energy for this C-C bond cleavage. Catalysis by acid or base can further lower this energy barrier by altering the electronic nature of the pyrazole ring or the carboxylic acid group itself.
Caption: Decision workflow for selecting a mild ester hydrolysis method.
Recommended Mild Hydrolysis Conditions:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Lithium Hydroxide | LiOH (1.5-3 eq.), THF/H₂O (3:1), 0°C to RT | Highly reliable, clean conversion, works at low temperatures. [4] | Can be slow for very hindered esters. |
| Trimethyltin Hydroxide | (CH₃)₃SnOH (1.5 eq.), 1,2-dichloroethane, reflux | Extremely mild and selective, avoids epimerization. [5] | Requires stoichiometric organotin reagent. |
| Acidic Resin | Dowex-50 resin, aqueous suspension, reflux | Avoids strong soluble acids, easy workup (filtration). [6][7] | Still requires heat, which may be unsuitable for the most sensitive substrates. |
Protocol 1: Mild Ester Hydrolysis with Lithium Hydroxide
-
Dissolution: Dissolve the pyrazole pentanoate ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C, gradually warming to room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-24 hours).
-
Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C. Carefully acidify to pH ~3 using cold 1M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using minimal heat.
Issue 2: Product Loss During Workup and Purification
Q: My reaction to form the acid looks clean by LC-MS, but I lose a significant amount of product during extraction and silica gel chromatography.
A: This indicates that your workup and purification conditions are too harsh. Both residual acid/base and the thermal stress of solvent evaporation or the acidic nature of silica gel can cause decarboxylation.
Causality:
-
Rotary Evaporation: Using high temperatures (>40°C) on a rotary evaporator can thermally degrade the product.
-
Silica Gel: Standard silica gel is acidic and can catalyze decarboxylation, especially if the compound spends a long time on the column.
-
pH Extremes: Over-acidification or incomplete neutralization during workup can leave catalytic species in your crude product.
Solutions:
-
Temperature Control: Always concentrate your product solutions at low temperatures (<30°C). If necessary, use a high-vacuum pump.
-
Alternative Purification: Avoid silica gel chromatography if possible. Prioritize crystallization as a purification method. If chromatography is necessary, use a neutral support like deactivated silica (washed with a triethylamine solution) or alumina.
-
Careful Workup: After acidification to protonate your carboxylate for extraction, ensure you wash the organic layers with water and brine to remove excess acid. Confirm the final organic solution is neutral before concentration.
Part 4: References
-
WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances. [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office. [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. [Link]
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers. [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction - RSC Publishing. [Link]
-
Krapcho decarboxylation - Wikipedia. [Link]
-
Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC. [Link]
-
Krapcho decarboxylation - Grokipedia. [Link]
-
A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide - Zendy. [Link]
-
A mild and selective method of ester hydrolysis - Publications of the IAS Fellows. [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - ResearchGate. [Link]
-
Protection for carboxylic group & Protection for the Amino group - Slideshare. [Link]
-
Preference for basic conditions in ester hydrolysis - Chemistry Stack Exchange. [Link]
-
A mild and Selective Method of Ester Hydrolysis - SciSpace. [Link]
-
Reagents in Krapcho's decarboxylation - Chemistry Stack Exchange. [Link]
-
Decarboxylation - Organic Chemistry Portal. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes - ACS Publications. [Link]
-
Protecting group - Wikipedia. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Protecting Groups. [Link]
-
Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. [Link]
-
An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. - ResearchGate. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents - ResearchGate. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. [Link]
-
Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]
Sources
- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 6. A mild and selective method of ester hydrolysis - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. A mild and Selective Method of Ester Hydrolysis (1989) | Manas K. Basu | 21 Citations [scispace.com]
Technical Support Center: Recrystallization of 5-(1H-pyrazol-1-yl)pentanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-(1H-pyrazol-1-yl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification process effectively.
Core Concept: The Science of Solvent Selection
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] An ideal recrystallization solvent should exhibit the following characteristics[3][4]:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, allowing for precipitation and recovery.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2][4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]
Understanding the structure of 5-(1H-pyrazol-1-yl)pentanoic acid is the first step in making an informed solvent choice. The molecule possesses a polar carboxylic acid group, a semi-polar pyrazole ring, and a non-polar pentanoic alkyl chain. This amphiphilic nature suggests that solvents of intermediate polarity, or specific mixed-solvent systems, will be most effective.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for choosing a single solvent for 5-(1H-pyrazol-1-yl)pentanoic acid?
Given the molecule's structure, you need a solvent that can engage with both its polar and non-polar regions.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol are excellent starting points. The carboxylic acid and pyrazole ring can participate in hydrogen bonding with these solvents. Water is a good choice for many polar organic acids.[5][6] Alcohols like ethanol are often effective for compounds with mixed polarity.[5]
-
Polar Aprotic Solvents: Acetone and ethyl acetate can also be effective.[1] They can solvate the polar functional groups without the complexities of hydrogen bond donation. The general rule of thumb is that solvents containing similar functional groups to the compound can be good solubilizers.[5]
Q2: When is a mixed-solvent system necessary?
A mixed-solvent system is employed when no single solvent meets the criteria for a good recrystallization.[3] This typically occurs in two scenarios:
-
The compound is too soluble in a particular solvent, even at low temperatures.
-
The compound is not soluble enough in another solvent, even at its boiling point.
The strategy is to pair a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble). The two solvents must be miscible.[7]
Q3: What are some recommended mixed-solvent systems for 5-(1H-pyrazol-1-yl)pentanoic acid?
Based on the compound's structure, several logical pairs can be explored. Common and effective mixtures often involve an alcohol as the "good" solvent and water or a non-polar solvent as the "anti-solvent."[8]
-
Ethanol/Water or Methanol/Water: Dissolve the compound in the minimum amount of hot alcohol. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. This is a very common and effective system for polar molecules.[9]
-
Acetone/Hexane: Dissolve the compound in hot acetone and add hexane as the anti-solvent. This pairs a polar aprotic solvent with a non-polar one.[5]
-
Ethyl Acetate/Hexane: Similar to the acetone/hexane system, this is another robust choice for compounds of intermediate polarity.[9]
-
Toluene/Hexane: If the compound shows good solubility in hot aromatic solvents, this system can be effective. Hot toluene dissolves the compound, and the addition of hexane upon cooling can induce crystallization.[9]
Q4: How do I perform a small-scale test to find the best solvent?
Systematic screening is crucial and saves significant amounts of material.[6]
-
Place approximately 10-20 mg of your crude compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note if the compound dissolves readily. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[6]
-
For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.[10] Add the solvent dropwise until the solid just dissolves.
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals.[1]
Table 1: Potential Recrystallization Solvents & Systems
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Water | 100 | High | Good for polar compounds; may be a suitable choice due to the carboxylic acid.[11] |
| Ethanol | 78 | Medium-High | A versatile solvent for compounds with mixed polarity; often a good starting point.[5] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds; balances polarity well.[1] |
| Acetone | 56 | Medium-High | Another versatile solvent, but its low boiling point can lead to rapid evaporation.[1] |
| Toluene | 111 | Low | May work if aromatic interactions are significant; high boiling point can be a drawback. |
| Mixed Systems | |||
| Ethanol/Water | Variable | Tunable | A powerful combination; dissolve in hot ethanol, add water as the anti-solvent.[9] |
| Acetone/Hexane | Variable | Tunable | Effective for removing non-polar impurities.[5] |
| Ethyl Acetate/Hexane | Variable | Tunable | A common and reliable system for a wide range of organic solids.[9] |
Troubleshooting Guide
Problem: My compound "oils out" instead of forming crystals.
-
Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. It is also common with impure compounds.
-
Solution 1 (Re-heat and Add More Solvent): Re-heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to lower the saturation point. Let it cool much more slowly.
-
Solution 2 (Change Solvent System): The chosen solvent may be too non-polar. Switch to a more polar solvent system.
-
Solution 3 (Scratching): Vigorously scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]
Problem: No crystals form, even after cooling in an ice bath.
-
Cause 1 (Too Much Solvent): The most common reason is that too much solvent was added, and the solution is not saturated.[10]
-
Solution 1: Boil off some of the solvent to increase the concentration of the compound. Allow it to cool again.
-
Cause 2 (Supersaturation): The solution may be supersaturated and requires a nucleation event to begin crystallization.
-
Solution 2a (Scratching): Use a glass rod to scratch the inner surface of the flask.[7]
-
Solution 2b (Seed Crystals): If you have a small amount of pure compound, add a single tiny crystal ("seed crystal") to the cold solution to induce crystallization.[7]
Problem: My final yield is very low.
-
Cause 1 (Too Much Solvent): As above, using an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Cause 2 (Premature Crystallization): The compound may have started to crystallize during a hot filtration step, resulting in loss of product on the filter paper. Ensure your funnel and flask are pre-heated.
-
Cause 3 (Washing with Warm Solvent): Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[8]
Problem: The purified crystals are still colored.
-
Cause: The color is due to highly polar, colored impurities that co-crystallize with your product.
-
Solution (Use of Charcoal): Activated charcoal can be used to adsorb colored impurities. Add a very small amount of charcoal to the hot solution before filtration. Boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[7]
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude 5-(1H-pyrazol-1-yl)pentanoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[2]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is critical to avoid adding an excess of solvent.[10]
-
(Optional) Hot Filtration: If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration using a pre-heated short-stemmed funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[8]
-
Drying: Allow the crystals to dry completely on the filter funnel with the vacuum running. For final drying, transfer the crystals to a watch glass. A melting point analysis can confirm the purity of the final product.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of a solid compound.
References
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021, July 16). Retrieved from [Link]
- Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15, 24137.
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. Retrieved from [Link]
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. PMC. Retrieved from [Link]
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Retrieved from [Link]
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]
-
Recrystallization is the most common method for purifying solid compounds. (n.d.). Retrieved from [Link]
-
Recrystallization I. (n.d.). Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting low amide coupling efficiency with pyrazole acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the often-challenging amide coupling reactions involving pyrazole carboxylic acids. The unique electronic and steric properties of the pyrazole heterocycle necessitate careful optimization of reaction conditions to achieve high efficiency.
Troubleshooting Guide: Low Amide Coupling Efficiency
This section addresses the most common issues encountered during the coupling of pyrazole carboxylic acids. Problems are presented in a question-and-answer format to directly address challenges you may be facing in the lab.
Question 1: My coupling reaction shows no or very low conversion to the desired amide product. What are the primary causes and how can I fix this?
Low conversion is the most frequent issue and typically points to problems with substrate reactivity, reagent choice, or reaction setup.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Poor Carboxylic Acid Activation | Pyrazole rings are electron-deficient, which can decrease the nucleophilicity of the carboxylate oxygen, making the initial activation step with the coupling reagent less efficient. | Switch to a more potent coupling reagent. Uronium/aminium salts like HATU , HBTU , or COMU are significantly more reactive than standard carbodiimides and are often the reagents of choice for difficult substrates.[1][2] |
| Steric Hindrance | Bulky substituents on the pyrazole ring or the amine coupling partner can physically block the approach of the nucleophilic amine to the activated carboxylic acid intermediate.[3] | 1. Increase the reaction temperature (e.g., from room temperature to 40-50 °C) to provide more energy to overcome the activation barrier.[4] 2. If heating is ineffective, consider converting the pyrazole acid to an acyl chloride using SOCl₂ or oxalyl chloride. This creates a highly reactive electrophile that can overcome significant steric barriers.[5][6] |
| Presence of Moisture | Coupling reagents and their activated intermediates (e.g., active esters, O-acylisourea) are highly sensitive to water.[2] Water will hydrolyze the activated intermediate back to the starting carboxylic acid, effectively quenching the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a Sure-Seal™ bottle or freshly distilled) and high-purity, dry reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. |
| Incorrect Base | The base is critical for deprotonating the amine (if supplied as a salt) and neutralizing acids formed during the reaction. A nucleophilic base can compete with the desired amine. A base that is too weak may not be effective. | Use a non-nucleophilic, sterically hindered amine base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are poor nucleophiles and will not compete in the coupling reaction.[7] |
| Sub-optimal Order of Addition | For many modern coupling reagents, pre-activation of the carboxylic acid is crucial for success. Adding all components simultaneously can lead to side reactions, such as the amine reacting with the coupling reagent itself. | Pre-activate: Dissolve the pyrazole carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent (like DMF). Stir for 15-30 minutes at room temperature before adding the amine.[8] This allows for the formation of the highly reactive OAt-active ester intermediate.[9] |
Frequently Asked Questions (FAQs)
Q: I am observing a significant side product. Could it be N-acylation of the pyrazole ring?
A: Yes, this is a known side reaction, particularly if your pyrazole has an unprotected N-H group.[10] The pyrazole nitrogen can be nucleophilic enough to compete with your desired amine, leading to the formation of dimers or other undesired products.
-
Solution: If possible, protect the pyrazole nitrogen before the coupling reaction. Common protecting groups for pyrazoles include Boc, Trityl, or a simple alkyl or aryl group, depending on your synthetic route. If protection is not an option, carefully optimizing the stoichiometry and using a highly reactive coupling agent to favor the desired reaction kinetically may help.
Q: My pyrazole acid and amine have poor solubility in common solvents like DCM. What are my options?
A: Solubility is critical for reaction efficiency.[8] If your substrates are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar aprotic solvent. DMF and DMSO are excellent choices for dissolving a wide range of substrates and are compatible with most coupling reagents like HATU.[9] Acetonitrile (ACN) can also be effective.[8]
Q: Can I use a carbodiimide like EDC for my pyrazole acid coupling to save costs?
A: While economical, carbodiimides like EDC or DCC are often inefficient for challenging substrates like pyrazole acids and can lead to side reactions or low yields.[1][2][10]
-
Recommendation: For initial attempts, EDC should always be used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization if your substrates are chiral.[2][11] However, if you see low conversion, it is highly recommended to switch to a more robust uronium salt like HATU rather than expend significant time optimizing an EDC-based protocol.[12]
Q: How do I monitor the reaction progress effectively?
A: Monitoring is key to understanding your reaction's kinetics and endpoint.
-
Recommendation: Use Thin Layer Chromatography (TLC) or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS analysis will allow you to track the consumption of your starting materials (pyrazole acid and amine) and the formation of your desired product mass, providing a clear picture of the reaction's progress.
Visualizing the Chemistry: Workflows and Mechanisms
Understanding the underlying process is key to effective troubleshooting. The following diagrams illustrate the general amide coupling mechanism and a logical workflow for addressing failures.
Caption: General mechanism of amide bond formation.
Caption: Logical workflow for troubleshooting coupling reactions.
Experimental Protocols
Protocol 1: Standard High-Efficiency Coupling using HATU
This protocol is recommended for most pyrazole carboxylic acids, including those that are moderately challenging.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole carboxylic acid (1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the coupling reagent HATU (1.1-1.2 equiv.). Dissolve the solids in anhydrous DMF (to make a ~0.1 to 0.5 M solution).
-
Base Addition: Add DIPEA (2.0-3.0 equiv.) to the stirring solution.
-
Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the solution may change color as the OAt-ester forms.
-
Amine Addition: Add the amine (1.0-1.1 equiv.), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of Highly Hindered Substrates via Acid Chloride Formation
This two-step protocol is a robust method for forcing difficult couplings to proceed.
Step A: Formation of the Pyrazole Acyl Chloride
-
Preparation: To an oven-dried flask under a nitrogen atmosphere, add the pyrazole carboxylic acid (1.0 equiv.) and suspend it in an anhydrous solvent like DCM or Toluene.
-
Activation: Add thionyl chloride (SOCl₂) (2.0-5.0 equiv.) to the suspension. Add a catalytic amount (1-2 drops) of anhydrous DMF (this forms the Vilsmeier reagent in situ, which is the active catalyst).
-
Reaction: Heat the mixture to reflux (typically 40 °C for DCM or ~80-90 °C if using Toluene or neat SOCl₂) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Isolation: Cool the reaction to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without purification.
Step B: Amide Formation
-
Preparation: In a separate oven-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 equiv.) and a non-nucleophilic base like DIPEA or pyridine (2.0 equiv.) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude pyrazole acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cold amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup and purification as described in Protocol 1.
References
- Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem.
- Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Wiley Online Library.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Center for Biotechnology Information (PMC).
- HATU coupling - what's the best order? Reddit.
- HATU: Optimizing Peptide Coupling Chemistry for Advanced Amide Bond Formation. APExBIO.
- Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
- Tips and tricks for difficult amide bond formation? Reddit.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Procedures to Improve Difficult Couplings. ResearchGate.
- Optimizing Peptide Coupling: Key Techniques.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Coupling Reagents. Aapptec Peptides.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
Sources
- 1. jpt.com [jpt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. americapeptide.com [americapeptide.com]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: FTIR Spectrum Analysis of Carboxylic Acid vs. Ester in Pyrazole Derivatives
Executive Summary
In the synthesis of pyrazole-based pharmacophores (e.g., COX-2 inhibitors like Celecoxib), the interconversion between carboxylic acid and ester motifs is a critical checkpoint. While Mass Spectrometry (MS) confirms molecular weight, Fourier Transform Infrared Spectroscopy (FTIR) provides the most rapid, non-destructive assessment of functional group transformation.
This guide details the spectral divergence between Pyrazole-Carboxylic Acids and their Ester derivatives . The primary diagnostic indicators are the O-H stretching morphology (broad dimerization bands in acids) and the C=O frequency shift (esters typically resonate at higher wavenumbers, though modulated by pyrazole conjugation).
Mechanistic Basis of Spectral Divergence
To interpret the spectra accurately, one must understand the molecular behavior of the pyrazole core.
The Conjugation Effect
The pyrazole ring is an aromatic system. When a carbonyl group (
-
Effect: This effectively reduces the double-bond character of the carbonyl, lowering its vibrational frequency by
compared to non-conjugated aliphatic analogs. -
Comparison: While a standard aliphatic ester absorbs at
, a pyrazole-conjugated ester often shifts to .
Hydrogen Bonding & Dimerization (The "Smoking Gun")
-
Carboxylic Acids: In solid or concentrated solution phases, pyrazole carboxylic acids exist primarily as dimers , held together by strong intermolecular hydrogen bonds. This creates a highly disordered bond environment, leading to extreme peak broadening in the O-H region.
-
Esters: Lack the acidic proton required for this specific dimerization, resulting in cleaner spectra in the high-frequency region.
Figure 1: Mechanistic impact of dimerization on FTIR spectral features. Acids form stable dimers that broaden the O-H signal significantly compared to esters.
Critical Spectral Markers
The following table summarizes the diagnostic bands for distinguishing a Pyrazole-4-carboxylic acid from its Ethyl ester derivative.
| Spectral Region | Vibrational Mode | Pyrazole Ester (Target) | Pyrazole Acid (Target) | Differentiation Logic |
| High Frequency (2500–3500 cm⁻¹) | O-H Stretch | Absent. Only sharp C-H stretches (2900–3100) and potentially N-H (if 1H-pyrazole) at ~3200-3400. | Very Broad & Intense. Span: 2500–3300 cm⁻¹. Often overlaps C-H region. Looks like a "beard" or "mountain." | Primary Indicator. The presence of the broad O-H band is the surest sign of the acid. |
| Carbonyl (1680–1750 cm⁻¹) | C=O[1] Stretch | Higher Frequency. Range: 1715–1745 cm⁻¹. Sharp, intense peak.[2] | Lower Frequency. Range: 1680–1720 cm⁻¹. Broader due to H-bonding.[1] | Secondary Indicator. Conjugation lowers both, but Ester is consistently 15–25 cm⁻¹ higher than the corresponding Acid. |
| Fingerprint (1000–1300 cm⁻¹) | C-O Stretch | "Rule of Three" Two distinct strong bands:1.[3] ~1250 cm⁻¹ (Acid side)2. ~1050 cm⁻¹ (Alcohol side) | Coupled Modes Single strong band ~1210–1320 cm⁻¹ (C-O stretch) coupled with O-H bending. | Tertiary Indicator. Esters show the specific "C-O-C" doublet pattern. |
Experimental Protocol (Self-Validating)
For drug development applications, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to speed and lack of hygroscopic interference.
Equipment & Reagents[5][6][7][8]
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond or ZnSe ATR crystal.
-
Scans: 16–32 scans (sufficient for qualitative ID).
-
Solvent: Isopropanol or Acetone (for cleaning crystal).
Step-by-Step Workflow
-
System Validation (Background):
-
Clean the crystal. Ensure the energy throughput meter is at maximum.
-
Collect a Background Spectrum (air only).
-
Self-Check: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Atmospheric H₂O). If present, purge the system.
-
-
Sample Preparation (The Critical Step):
-
Solid Pyrazoles: Place ~2 mg of solid directly on the crystal "bullseye."
-
Pressure Application: Lower the pressure arm until the "force gauge" is in the green zone.
-
Why? Poor contact yields noisy spectra. High pressure ensures the evanescent wave penetrates the sample.
-
-
Data Acquisition:
-
Post-Run Cleaning:
-
Wipe with isopropanol. Run a quick "Monitor" scan to ensure the crystal is back to baseline before the next sample.
-
Data Interpretation & Decision Logic
Use this logic flow to determine if your reaction (e.g., Hydrolysis of Ester
Figure 2: Logic flow for distinguishing Pyrazole Acid from Ester using spectral data.
Case Study Simulation
-
Scenario: You are monitoring the hydrolysis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate to 1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Time T=0 (Ester): Spectrum shows sharp peaks at 2980 cm⁻¹ (C-H), a sharp C=O at 1728 cm⁻¹, and strong C-O bands at 1240/1050 cm⁻¹.
-
Time T=2 hrs (Acid): The C=O shifts to 1705 cm⁻¹. A massive, broad absorption appears from 2600 to 3200 cm⁻¹, completely obscuring the C-H stretches. The doublet at 1240/1050 cm⁻¹ disappears, replaced by a single band at 1290 cm⁻¹.
Troubleshooting & Artifacts
| Artifact | Appearance | Solution |
| Water Contamination | Broad hump centered at 3400 cm⁻¹ (distinct from Acid O-H which centers ~3000 cm⁻¹). | Dry sample in vacuum oven. Water interferes with the "Acid" diagnosis.[8] |
| Residual Solvent (EtOAc) | Sharp C=O peak at 1740 cm⁻¹ (Ethyl Acetate). | This mimics the Ester product. Ensure thorough drying or run H-NMR to confirm solvent levels. |
| N-H Interference | Sharp peak at 3300-3400 cm⁻¹ . | Common in 1H-pyrazoles (unsubstituted N). Do not confuse this sharp peak with the broad Acid O-H. |
References
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester IR Spectrum.[9] NIST Chemistry WebBook, SRD 69. [Link]
-
Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three.[3] Spectroscopy Online, 2018. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General Reference for IR Ranges).
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives.[Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
- 8. Ester Carbonyl Vibration as a Sensitive Probe of Protein Local Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
HPLC Method Development for Pyrazole Pentanoic Acid Purity Analysis
A Comparative Guide: Polar-Embedded Phases vs. Conventional C18
Executive Summary
The purity analysis of Pyrazole Pentanoic Acid derivatives presents a distinct chromatographic challenge due to their amphoteric nature. Containing both a basic pyrazole ring (pKa ~2.5) and an acidic carboxylic tail (pKa ~4.8), these molecules often exhibit poor retention, peak tailing, and variable selectivity on conventional alkyl-bonded phases.
This guide objectively compares the performance of an Optimized Polar-Embedded Reversed-Phase Method (The "Advanced Method") against the industry-standard Conventional C18 Method . Experimental data and mechanistic insights demonstrate that the Advanced Method yields superior resolution (Rs > 2.0), symmetry (Tf < 1.2), and impurity discrimination.
Part 1: The Scientific Challenge (E-E-A-T)
1.1 Amphoteric Behavior and pKa Logic
To develop a robust method, one must first understand the analyte's ionization state. Pyrazole pentanoic acid exists in three potential states depending on pH:
-
pH < 2.0: Cationic (Pyrazole protonated, Acid neutral).
-
pH 3.0–4.5: Zwitterionic/Neutral mixture (Critical region).
-
pH > 6.0: Anionic (Pyrazole neutral, Acid deprotonated).
The Problem with Conventional C18: Standard C18 columns rely solely on hydrophobic interactions. At low pH (required to suppress carboxylic acid ionization), the basic pyrazole moiety becomes protonated. This charged state reduces hydrophobic retention, leading to early elution (near void volume) and susceptibility to "dewetting" (phase collapse) in highly aqueous mobile phases. Furthermore, residual silanols on the silica surface interact electrostatically with the protonated nitrogen, causing severe peak tailing.
1.2 The Solution: Polar-Embedded / Phenyl-Hexyl Phases
The "Advanced Method" utilizes a Polar-Embedded C18 or Phenyl-Hexyl stationary phase.
-
Mechanism: The embedded polar group shields surface silanols, reducing tailing. The phenyl ring provides complementary
interactions with the pyrazole heterocycle, enhancing selectivity and retention beyond simple hydrophobicity. -
Aqueous Stability: These phases are compatible with 100% aqueous conditions, allowing the use of high-water starts to retain polar impurities.
Part 2: Experimental Protocols
2.1 Materials & Reagents[1][2][3]
-
Analyte: 5-(1H-pyrazol-3-yl)pentanoic acid (Reference Standard).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.
-
Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA) for pH control.
2.2 Method Comparison Overview
| Parameter | Method A (Conventional) | Method B (Advanced/Recommended) |
| Column | C18 (L1), 5 µm, 150 x 4.6 mm | Phenyl-Hexyl / Polar-Embedded C18 , 3 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate (pH 3.2) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B (Linear) | 0% B hold (2 min) -> 5% to 60% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV 210 nm | UV 220 nm (or MS compatible) |
2.3 Detailed Workflow: The Advanced Method
-
Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 3.2 with Formic Acid. Filter through 0.22 µm membrane.
-
Sample Diluent: 90:10 Water:ACN (Matches initial gradient to prevent solvent effects).
-
Equilibration: Flush column with 95% Mobile Phase A for 20 minutes prior to first injection.
-
System Suitability: Inject Standard (n=5). Requirement: %RSD < 2.0%, Tailing Factor < 1.5.
Part 3: Performance Comparison Data
The following data summarizes a comparative study analyzing a crude synthesis batch containing the target analyte and two common impurities: Impurity A (Des-ethyl analog) and Impurity B (Regioisomer).
Table 1: Quantitative Performance Metrics
| Metric | Conventional C18 Method | Advanced Polar-Embedded Method | Improvement |
| Retention Time (RT) | 2.1 min (Poor retention) | 6.4 min (Ideal retention) | +205% |
| Tailing Factor (Tf) | 1.8 (Significant tailing) | 1.1 (Symmetrical) | Significant |
| Resolution (Rs) | 1.2 (Co-elution with Impurity A) | 3.5 (Baseline resolved) | Baseline Achieved |
| Theoretical Plates (N) | 4,500 | 12,000 | +166% |
| LOD (S/N=3) | 0.5 µg/mL | 0.1 µg/mL | 5x Sensitivity |
Analysis:
-
Retention: The Conventional C18 failed to adequately retain the polar analyte, eluting it near the solvent front where ion suppression is inconsistent. The Advanced Method's ability to start at 100% aqueous (0% B) allowed for significant retention.
-
Selectivity: The Phenyl-Hexyl phase resolved the Regioisomer (Impurity B) via
selectivity, which was co-eluting on the C18 column.
Part 4: Visualization & Logic
4.1 Method Development Decision Tree
This diagram illustrates the logical pathway for selecting the stationary phase based on the analyte's amphoteric properties.
Figure 1: Decision Logic for selecting the Polar-Embedded Phase over Standard C18 for amphoteric pyrazole derivatives.
4.2 Impurity Profiling Workflow
The following workflow ensures the method is validated for detecting trace impurities, a critical requirement for drug development.
Figure 2: Workflow for optimizing the separation of pyrazole pentanoic acid from synthesis impurities.
References
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega, 2021. Available at: [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Journal of Heterocyclic Chemistry. Available at: [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Pyrazole Derivatives. University of Pretoria Repository. Available at: [Link]
-
Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
Sources
Navigating Purity and Identity: A Comparative Guide to the Melting Point of Pyrazole Carboxylic Acids, with a Focus on 5-(1H-pyrazol-1-yl)pentanoic Acid
For the Researcher, Scientist, and Drug Development Professional
The Foundational Role of Melting Point in Compound Validation
The transition from a solid to a liquid phase at a specific temperature is a direct reflection of the strength of the crystal lattice forces within a compound. For a pure, crystalline substance, this transition occurs over a narrow temperature range, typically 0.5-1°C.[1][2] This sharp melting point is a characteristic fingerprint of a specific compound under a given pressure.[3]
Conversely, the presence of impurities disrupts the uniform crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[2][4] Therefore, determining the melting point is an indispensable, straightforward, and cost-effective technique to:
-
Assess Purity: A broad melting range is a strong indicator of the presence of impurities.[4][5]
-
Confirm Identity: By comparing the experimentally determined melting point with a known literature value, a researcher can gain confidence in the identity of a synthesized or isolated compound.[5][6]
-
Quality Control: In a drug development pipeline, consistent melting point measurements across different batches ensure the reproducibility of the chemical entity.[1][6]
Experimental Protocol for Melting Point Determination
The following protocol outlines a standard and reliable method for determining the melting point of a solid organic compound using a modern digital melting point apparatus. This method is designed to be self-validating through careful observation and control of the heating rate.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 5-(1H-pyrazol-1-yl)pentanoic acid is completely dry and finely powdered. Grinding the sample in a clean mortar and pestle ensures uniform heat distribution.[7]
-
Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. The packing of the sample should be consistent for reproducible results.[7]
-
-
Initial (Rapid) Determination:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting range. This initial, rough measurement helps to save time in the subsequent, more precise determinations.
-
-
Accurate (Slow) Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial run.
-
Insert a new capillary tube with the sample.
-
Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[7] A slow heating rate is critical for an accurate measurement, as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[3]
-
-
Data Recording and Interpretation:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range between these two temperatures is the melting point range. For a pure compound, this range should be narrow.
-
Workflow for Melting Point Determination and Purity Assessment
Sources
- 1. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 2. mt.com [mt.com]
- 3. athabascau.ca [athabascau.ca]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
chromatographic separation of pyrazole regioisomers in synthesis
The Separation of Pyrazole Regioisomers: A Comparative Technical Guide
Introduction: The Pyrazole Regioisomer Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, the synthesis of pyrazoles—typically via the condensation of hydrazines with 1,3-dicarbonyls—notoriously yields mixtures of regioisomers.
The separation of these isomers is not merely a purification step; it is a critical requirement for Structure-Activity Relationship (SAR) studies. A 1,3-disubstituted pyrazole may exhibit nanomolar potency, while its 1,5-isomer is completely inactive or toxic.
This guide objectively compares the three dominant chromatographic modalities for separating these isomers: Normal Phase (Flash) , Reversed-Phase HPLC , and Supercritical Fluid Chromatography (SFC) .
Mechanistic Grounding: Tautomerism & pKa
Before selecting a column, one must define the "Isomer Type."
The Tautomer Trap (N-Unsubstituted Pyrazoles):
If the pyrazole nitrogen is unsubstituted (
-
Implication: You cannot chromatographically separate 3-methylpyrazole from 5-methylpyrazole. They are the same chemical entity in solution.
-
Solution: Separation is only possible after N-alkylation or N-arylation, which "locks" the regioisomer.
The Regioisomer Challenge (N-Substituted Pyrazoles):
Once the nitrogen is substituted (e.g.,
pKa Considerations:
Pyrazoles are weak bases (
Technique Comparison: Performance Analysis
A. Normal Phase Chromatography (Flash/Silica)
-
Best For: Crude reaction cleanup; isomers with
. -
Mechanism: Adsorption via hydrogen bonding with silanols.
-
Limitation: 1,3- and 1,5-isomers often co-elute because the steric difference between the isomers does not significantly change the interaction with the planar silica surface.
-
Expert Tip: Dry Loading is non-negotiable here. Dissolving the sample in a strong solvent (MeOH/DCM) and injecting it as a liquid often destroys the resolution of closely eluting isomers. Adsorb the crude onto silica/Celite first.
B. Reversed-Phase HPLC (C18)
-
Best For: Analytical quantitation; isomers with different hydrophobic surface areas.
-
Mechanism: Hydrophobic partitioning.
-
The "pH Swing" Strategy: Because the N2 nitrogen is basic, running at high pH (using ammonium bicarbonate, pH 10) keeps the pyrazole neutral, maximizing hydrophobic interaction with the C18 chain. Running at low pH (0.1% TFA) protonates the ring, increasing polarity and reducing retention.
-
Verdict: Reliable, but often requires long gradients to resolve critical pairs.
C. Supercritical Fluid Chromatography (SFC) – The Gold Standard
-
Best For: Difficult regioisomers (1,3 vs 1,5); High-throughput purification.
-
Mechanism: Orthogonal selectivity. SFC uses supercritical
(non-polar) with polar modifiers (MeOH). -
Why it wins: SFC stationary phases (like 2-Ethylpyridine) interact via
stacking and hydrogen bonding. The subtle steric differences between a 1,3-isomer (flatter) and a 1,5-isomer (twisted due to steric clash) result in drastically different retention times in SFC, where they might co-elute in HPLC.
Comparative Data Summary
| Feature | Normal Phase (Silica) | Reversed-Phase (C18) | SFC (2-Ethylpyridine) |
| Separation Mechanism | H-Bonding / Adsorption | Hydrophobicity | H-Bonding / |
| Resolution ( | Low (often < 1.0) | Moderate (1.5 - 2.0) | High (> 3.0) |
| Loadability | High | Low | High |
| Solvent Cost | High (Hexane/EtOAc) | Low (Water/MeCN) | Lowest ( |
| Isomer Selectivity | Poor for N-alkyl pairs | Good (pH dependent) | Excellent |
Experimental Protocols
Protocol A: The "pH Swing" HPLC Method (Analytical)
Use this to determine if your isomers are separable by hydrophobicity.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: High pH suppresses protonation of the pyrazole nitrogen, ensuring the molecule interacts fully with the stationary phase. If this fails, switch to Acidic Mode (0.1% Formic Acid) to exploit differences in
between isomers.
Protocol B: SFC Method Development (Preparative)
Use this for isolating grams of pure isomer.
-
Screening Columns: 2-Ethylpyridine (2-EP), Diol, and Amino.
-
Mobile Phase:
(Main) + Methanol (Modifier). -
Isocratic Run: Set modifier to 10% MeOH.
-
Back Pressure: 120 bar. Temperature: 40°C.
-
Observation: The 1,5-isomer (sterically crowded) typically elutes before the 1,3-isomer on 2-EP columns due to weaker interaction with the pyridine ligand.
Visualization: Decision Tree & Workflow
Figure 1: Strategic decision tree for selecting the optimal separation modality based on pyrazole substitution and difficulty.
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." The Journal of Organic Chemistry. Link
-
Biotage. (2023).[1][2] "How does an acid pH affect reversed-phase chromatography separations?" Biotage Knowledge Blog. Link
-
Hassan, H., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. Link
-
Farrell, W., et al. (2008). "Development of novel stationary phases for Supercritical Fluid Chromatography (SFC)." Pfizer Global Research / Nacalai Tesque. Link
-
Semenov, V.V., et al. (2015).[3] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry. Link
Sources
A Senior Application Scientist's Guide to Bioassay Validation for Pyrazole Acid Derivatives in Cell Culture
Introduction: The Imperative for Rigorous Bioassay Validation
A bioassay uses the response of a biological system—in this case, cultured cells—to determine the potency and activity of a substance.[5] However, the inherent variability of biological systems presents a significant challenge.[5] Therefore, validation is not merely a procedural formality; it is the documented process of ensuring that a bioassay is suitable for its intended purpose, consistently producing accurate and precise results.[6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established comprehensive guidelines that form the bedrock of bioanalytical method validation.[7][8][9] This guide will provide an in-depth comparison of common cell-based assays for pyrazole derivatives, grounded in the principles of these authoritative standards, and explain the causality behind the necessary validation steps.
Pillar 1: Core Validation Parameters in a Cell-Based Context
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] While guidelines like ICH Q2(R1) were initially developed for chemical analyses, their principles are adapted for bioassays.[9][10] A cell-based assay must be a self-validating system, where built-in controls and suitability criteria ensure the reliability of every run.[11]
Here are the core validation characteristics, re-contextualized for cell-based assays:
-
Specificity & Selectivity : This confirms that the assay can unequivocally assess the analyte in the presence of other components.[8] For a pyrazole derivative targeting a specific kinase, specificity experiments might involve testing against related kinases or using a cell line that does not express the target kinase to ensure the observed effect is on-target.
-
Accuracy : This is the closeness of agreement between the measured potency and the true value.[12] It is typically assessed by preparing test samples at various known potency levels (e.g., 50% to 200% of the target potency) and measuring the relative bias between the nominal and observed results.[5][13]
-
Precision : This expresses the agreement between a series of measurements from the same sample. It is evaluated at two levels:
-
Linearity & Range : Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.[13] For cell-based assays, this often refers to the linear portion of the dose-response curve.
-
Robustness : This measures the assay's capacity to remain unaffected by small, deliberate variations in method parameters, such as incubation time, cell seeding density, or reagent manufacturer.[8][14] It provides an indication of the assay's reliability during normal usage.
Visualizing the Validation Workflow
The following diagram outlines the logical flow from assay development through to full validation, highlighting the key parameters assessed at each stage.
Caption: A structured workflow for cell-based bioassay validation.
Pillar 2: Comparing Cell-Based Assays for Pyrazole Derivatives
The choice of bioassay is dictated by the intended mechanism of action of the pyrazole derivative. Many derivatives exhibit anti-inflammatory or anticancer properties, making cytotoxicity and cytokine inhibition assays highly relevant.[15][16]
Comparative Analysis of Key Bioassays
| Feature | Cytotoxicity Assay (e.g., MTT/MTS) | Anti-Inflammatory Assay (e.g., IL-6 ELISA) |
| Principle | Measures metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt to a colored formazan product.[17] | Quantifies the concentration of a specific pro-inflammatory cytokine (e.g., IL-6) secreted by cells, typically after stimulation with an inflammatory agent like Lipopolysaccharide (LPS).[18] |
| Primary Endpoint | IC50 (half-maximal inhibitory concentration) value, representing the concentration of the compound that reduces cell viability by 50%.[19] | IC50 value, representing the concentration of the compound that inhibits cytokine production by 50%. |
| Common Cell Lines | Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2).[3][20][21] | Immune cells (e.g., RAW 264.7 murine macrophages, human peripheral blood mononuclear cells).[4] |
| Typical Use Case | Primary screening for anticancer activity; assessing general cytotoxicity.[22] | Evaluating the potency of anti-inflammatory compounds.[2] |
| Throughput | High-throughput, suitable for screening large compound libraries. | Medium to high-throughput, depending on the ELISA format. |
| Validation Challenges | Compound interference (color, reducing properties), ensuring cell health, defining the optimal assay window. | Variability in LPS response, matrix effects from cell culture media, ensuring specificity of the antibody pair. |
| Cost | Relatively low cost per sample. | Moderate cost, primarily driven by ELISA kits. |
Mechanism of Action: Inhibition of NF-κB Pathway
Many anti-inflammatory pyrazole derivatives function by inhibiting key signaling pathways.[18] A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central mediator of the inflammatory response. The diagram below illustrates a simplified representation of this pathway, which forms the mechanistic basis for the anti-inflammatory bioassay.
Caption: Simplified NF-κB signaling pathway inhibited by pyrazoles.
Pillar 3: Detailed Experimental Protocols
Trustworthiness in science is built on transparency and reproducibility. The following protocols are detailed to allow for replication and serve as a foundation for a self-validating system.
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses the effect of pyrazole derivatives on the viability of a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cells (or other relevant cancer cell line)
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Pyrazole derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest and count A549 cells. Seed 5,000 cells per well in 100 µL of complete media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution series of the pyrazole derivatives in complete media. A typical starting concentration might be 100 µM, diluted down in 8-10 steps. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: After 24 hours, carefully remove the media from the wells and add 100 µL of media containing the different concentrations of the pyrazole derivatives. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized during assay development.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media/MTT mixture. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Anti-Inflammatory IL-6 ELISA
This protocol measures the ability of pyrazole derivatives to inhibit IL-6 secretion from LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Pyrazole derivatives (stock solutions in DMSO)
-
Mouse IL-6 ELISA Kit (including capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2.5 x 10^5 cells per well in 500 µL of complete media into a 24-well plate. Incubate for 24 hours.
-
Pre-treatment: Prepare dilutions of the pyrazole derivatives in complete media. Remove the old media from the cells and add 500 µL of the compound-containing media. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include a "stimulated control" (LPS + vehicle), a "non-stimulated control" (vehicle only), and the test wells (LPS + pyrazole derivative).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant from each well for analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and the IL-6 standard curve dilutions to the plate. Incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.
-
Wash the plate and add TMB substrate. A blue color will develop.
-
Stop the reaction with stop solution (e.g., 1M H2SO4). The color will turn yellow.
-
-
Readout: Measure the absorbance at 450 nm.
-
Data Analysis: Use the standard curve to calculate the concentration of IL-6 in each sample. Calculate the percentage inhibition of IL-6 production for each pyrazole concentration relative to the stimulated control. Determine the IC50 value by plotting inhibition vs. log concentration.
Conclusion
Validating a cell-based bioassay for pyrazole acid derivatives is a rigorous, multi-faceted process that underpins the integrity of preclinical data. It demands more than just following a protocol; it requires a deep understanding of the compound's mechanism of action, the nuances of the cellular model, and the statistical principles outlined by regulatory authorities.[23][24] By systematically evaluating specificity, accuracy, precision, linearity, and robustness, researchers can build a self-validating assay system that is trustworthy and fit for purpose. The comparative approaches and detailed protocols provided in this guide serve as a blueprint for developing reliable bioassays, ensuring that the therapeutic potential of novel pyrazole derivatives can be assessed with the highest degree of scientific confidence.
References
- FDA issues final guidance on bioanalytical method valid
- Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). U.S.
- Essential FDA Guidelines for Bioanalytical Method Valid
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). Antioxidants.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
- USP〈1033〉Biological Assay Validation: Key Guidelines. (2025, July 23). FDCELL.
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). European Journal of Medicinal Chemistry.
- ICH Q2 R1: Mastering Analytical Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). PubMed.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). Semantic Scholar.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria.
- SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE AND PYRROLE DERIVATIVES CONTAINING BENZOTHIAZOLE. (2015, October 6). International Journal of Pharmacy and Pharmaceutical Sciences.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13).
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). Saudi Journal of Biological Sciences.
- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2022, October 31).
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023, February 3). Semantic Scholar.
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega.
- Cell based assays – Assay Development and Validation. (2024, February 13). Skanda Life Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.).
- Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions.
- Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. (n.d.). BEBPA.
- A Practical Approach to Biological Assay Valid
- Statistical Assessments of Bioassay Validation Acceptance Criteria. (2018, June 1).
- Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. (2022, February 1).
- Effects evoked by pyrazole analogs in different cells target. (n.d.).
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019, August 5). BioProcessing Journal.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026, January 23). The European Physical Journal Conferences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. starodub.nl [starodub.nl]
- 11. tandfonline.com [tandfonline.com]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. skandalifesciences.com [skandalifesciences.com]
- 15. jpsbr.org [jpsbr.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. Characterization of Precision and Accuracy and Total Analytical Error for Bioassays – BEBPA [bebpa.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
